![molecular formula C17H12N2O2S B12924636 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione CAS No. 122180-36-3](/img/structure/B12924636.png)
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves multicomponent reactions. One common method involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. The reaction is carried out at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired imidazo[2,1-b]thiazole derivatives in yields up to 87% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with various molecular targets. For instance, some derivatives inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The compound’s structure allows it to interact with different biological pathways, making it a versatile molecule for drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound shows higher inhibition on VEGFR2 compared to other derivatives.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another derivative with significant cytotoxic activity against cancer cell lines.
Uniqueness
5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its structural complexity and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a unique and valuable compound in scientific research.
Propiedades
Número CAS |
122180-36-3 |
|---|---|
Fórmula molecular |
C17H12N2O2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione |
InChI |
InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
FPCIFLNSCFRLTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


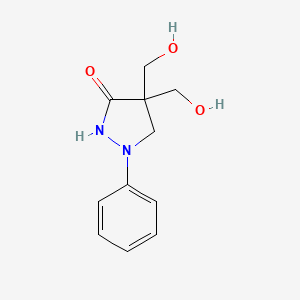
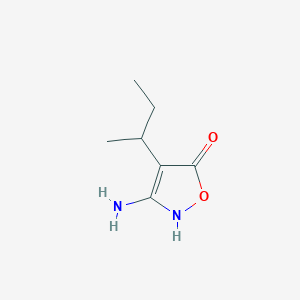

![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
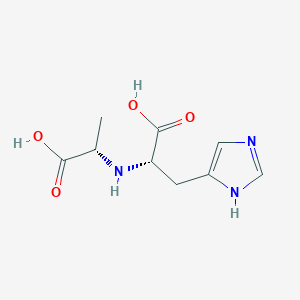
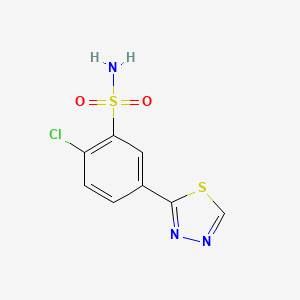
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
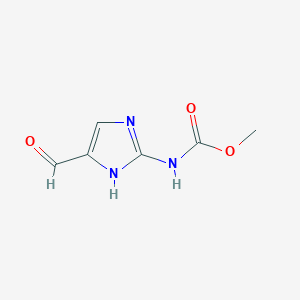


![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)

